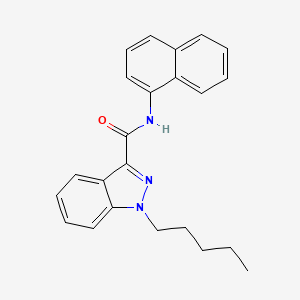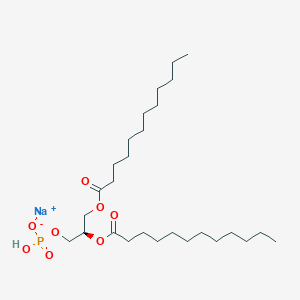
3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)-
Overview
Description
3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- is a natural product found in Marshallia grandiflora with data available.
Mechanism of Action
Mode of Action
It’s known that flavonoids, the class of compounds to which it belongs, often interact with their targets by binding to proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Flavonoids are known to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some related compounds have been shown to exhibit cytotoxic effects against cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2R,3R)-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Biochemical Analysis
Biochemical Properties
3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and contributing to its anti-inflammatory effects .
Cellular Effects
The effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone have been studied over time. The compound is stable when stored at recommended temperatures (2-8°C) and protected from light . Over time, it has been observed to maintain its biological activity, although some degradation may occur under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities .
Dosage Effects in Animal Models
The effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Additionally, it may interact with cofactors required for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity, as it needs to reach specific sites of action to exert its effects .
Subcellular Localization
The subcellular localization of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJEHJOZXGIIE-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904140 | |
| Record name | (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204935-85-3 | |
| Record name | (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of (2R,3R)-(+)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone against Acinetobacter baumannii?
A1: Research indicates that (2R,3R)-(+)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone exhibited modest antibacterial activity against Acinetobacter baumannii, demonstrating a minimum inhibitory concentration (MIC95) ranging from 256 to 512 μg/mL. [] This suggests that while the compound shows some efficacy in inhibiting bacterial growth, further investigation is needed to explore its potential for therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)





![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)


![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)



